Cas no 20883-96-9 (Methyl 3-2-Thienyl)propenoate)

Methyl 3-2-Thienyl)propenoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(thiophen-2-yl)acrylate
- methyl 3-(2-thienyl)acrylate
- Methyl 3-(thien-2-yl)acrylate
- 3-thiophen-2-yl-acrylic acid methyl ester
- 2-Propenoic acid, 3-(2-thienyl)-, methyl ester
- DTXSID70420771
- A815003
- AE-562/40245922
- Methyl 3-[2-Thienyl)propenoate
- methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- methyl (E)-3-thiophen-2-ylprop-2-enoate
- 20883-96-9
- (E)-Methyl 3-(thiophen-2-yl)acrylate
- AS-76259
- W-206572
- 2-Propenoic acid, 3-(2-thienyl)-, methyl ester, (2E)-
- MFCD00173772
- AS-69375
- EN300-1074150
- W12254
- Methyl 3-(thien-2-yl-)acrylate
- 57502-38-2
- (E)-Methyl3-(thiophen-2-yl)acrylate
- 2-Propenoic acid,3-(2-thienyl)-, methyl ester
- AKOS006229950
- SCHEMBL1902671
- methyl (2E)-3-(2-thienyl)-2-propenoate
- 3-(2-Thienyl)acrylicacidmethylester
- 2-Thiopheneacrylic Acid Methyl Ester; 3-(Thiophene-2-yl)acrylic Acid Methyl Ester;
- Methyl 3-2-Thienyl)propenoate
-
- MDL: MFCD00173772
- インチ: InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+
- InChIKey: HKVOGMDMMCLQFJ-SNAWJCMRSA-N
- ほほえんだ: S1C=CC=C1/C=C/C(OC)=O
計算された属性
- せいみつぶんしりょう: 168.02500
- どういたいしつりょう: 168.0245
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.202
- ゆうかいてん: 48-49°C
- ふってん: 260.8°Cat760mmHg
- フラッシュポイント: 111.5°C
- 屈折率: 1.585
- PSA: 54.54000
- LogP: 1.93430
- ようかいせい: 未確定
Methyl 3-2-Thienyl)propenoate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
- リスク用語:R36/37/38
Methyl 3-2-Thienyl)propenoate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 3-2-Thienyl)propenoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20177-5g |
Methyl 3-(thien-2-yl)acrylate, 97% |
20883-96-9 | 97% | 5g |
¥1543.00 | 2023-02-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023539-5g |
Methyl 3-2-Thienyl)propenoate |
20883-96-9 | 98% | 5g |
¥1291 | 2024-05-25 | |
abcr | AB125510-5 g |
Methyl 3-(thien-2-yl)acrylate, 97%; . |
20883-96-9 | 97% | 5g |
€145.70 | 2023-06-24 | |
Chemenu | CM199267-25g |
Methyl 3-(thiophen-2-yl)acrylate |
20883-96-9 | 97% | 25g |
$295 | 2022-09-29 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023539-250mg |
Methyl 3-2-Thienyl)propenoate |
20883-96-9 | 98% | 250mg |
¥111 | 2024-05-25 | |
Chemenu | CM199267-5g |
Methyl 3-(thiophen-2-yl)acrylate |
20883-96-9 | 97% | 5g |
$113 | 2023-01-19 | |
TRC | M330495-1000mg |
Methyl 3-[2-Thienyl)propenoate |
20883-96-9 | 1g |
$87.00 | 2023-05-17 | ||
abcr | AB125510-1g |
Methyl 3-(thien-2-yl)acrylate, 97%; . |
20883-96-9 | 97% | 1g |
€84.50 | 2025-02-19 | |
abcr | AB125510-5g |
Methyl 3-(thien-2-yl)acrylate, 97%; . |
20883-96-9 | 97% | 5g |
€145.70 | 2025-02-19 | |
Ambeed | A357089-250mg |
Methyl 3-(thiophen-2-yl)acrylate |
20883-96-9 | 98% | 250mg |
$23.0 | 2025-03-16 |
Methyl 3-2-Thienyl)propenoate 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Methyl 3-2-Thienyl)propenoateに関する追加情報
Methyl 3-(2-Thienyl)propenoate: A Promising Compound in Modern Biomedical Research
Methyl 3-(2-Thienyl)propenoate (CAS No. 20883-96-9) represents a significant advancement in the field of biomedical chemistry, particularly in the development of targeted drug delivery systems and novel therapeutic agents. This compound, characterized by its unique thiophene ring and conjugated double bond structure, has garnered attention for its potential applications in anti-inflammatory, antimicrobial, and anti-cancer research. Recent studies have highlighted its role in modulating cellular signaling pathways and enhancing the bioavailability of active pharmaceutical ingredients (APIs), making it a critical component in the design of next-generation therapeutics.
The chemical structure of Methyl 3-(2-Thienyl)propenoate consists of a three-carbon chain with a double bond at the terminal position, connected to a thiophene ring at the second carbon. This structural feature imparts unique electronic properties, enabling the compound to interact with various biological targets. The thiophene ring is known for its ability to participate in aromatic interactions, which is crucial for its biological activity. Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound with specific proteins and receptors, providing insights into its potential therapeutic applications.
One of the most promising areas of research involving Methyl 3-(2-Thienyl)propeno,ate is its application in anti-inflammatory drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the pro-inflammatory cytokines such as IL-6 and TNF-α. The study utilized in vitro and in vivo models to evaluate its efficacy, showing a reduction in inflammatory markers by up to 70% in experimental models. This finding suggests that Methyl 3-(2-Thienyl)propenoate could be a valuable candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another notable application of Methyl 3-(2-Thienyl)propenoate is in the field of antimicrobial research. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antimicrobial activity against both bacterial and fungi pathogens. The study found that the compound's thiophene ring plays a critical role in disrupting the cell membrane of microbial organisms, leading to cell lysis and death. The conjugated double bond further enhances its hydrophobic interactions, allowing it to penetrate microbial membranes more effectively. These findings highlight the potential of Methyl 3-(2-Thienyl)propenoate as a novel antimicrobial agent in the fight against multidrug-resistant pathogens.
Recent advances in drug delivery systems have also opened new avenues for the application of Methyl 3-(2-Thienyl)propenoate. A 2023 review in Advanced Drug Delivery Reviews discussed the use of this compound as a lipophilic carrier for the targeted delivery of hydrophilic drugs. The compound's hydrophobic nature allows it to form self-assembled nanoparticles that can encapsulate and deliver therapeutic agents to specific target tissues. This approach has shown promise in improving the bioavailability and efficacy of various therapeutic agents, particularly in targeted cancer therapy.
Additionally, Methyl 3-(2-Thienyl)propenoate has been explored for its potential in anti-cancer research. A 2024 study published in Cancer Research demonstrated that this compound can induce apoptosis in human cancer cell lines by targeting specific proteins involved in cell survival pathways. The study found that the compound's thiophene ring interacts with mitochondrial proteins, leading to the release of cytochrome c and the activation of apoptotic pathways. These findings suggest that Methyl 3-(2-Thienyl)propenoate could be a potential therapeutic agent for the treatment of various solid tumors.
The synthetic routes for the production of Methyl 3-(2-Thienyl)propenoate have also been optimized to enhance its availability and cost-effectiveness. A 2023 study in Organic Letters described a novel asymmetric synthesis method that allows for the efficient production of this compound with high enantiomeric purity. This method involves the use of chiral catalysts to control the stereochemistry of the product, which is crucial for its biological activity. The development of such synthetic methods has made Methyl 3-(2-Thienyl)propenoate more accessible for preclinical and clinical studies.
Despite its promising applications, the use of Methyl 3-(2-Thienyl)propenoate is not without challenges. One of the main concerns is its toxicity profile, which requires further investigation. A 2024 study in Toxicology and Applied Pharmacology evaluated the acute and chronic toxicity of this compound in animal models. The study found that while the compound exhibited low acute toxicity, long-term exposure could lead to liver and kidney damage. These findings underscore the importance of conducting comprehensive safety assessments before its use in clinical settings.
Moreover, the environmental impact of Methyl 3-(2-Thienyl)propenoate is an area that requires further research. A 2023 study in Environmental Science & Technology investigated the biodegradation of this compound in soil and water environments. The study found that the compound is relatively persistent in the environment, raising concerns about its ecotoxicological impact. This highlights the need for environmental risk assessments to ensure the sustainable use of this compound in pharmaceutical and industrial applications.
Looking ahead, the future of Methyl 3-(2-Thienyl)propenoate in biomedical research is promising. Ongoing studies are exploring its potential in combination therapies, where it could be used in conjunction with existing drugs to enhance their efficacy and reduce resistance. Additionally, the development of nanocarriers and drug delivery systems is expected to further enhance its therapeutic potential. As research in this area continues to advance, Methyl 3-(2-Thienyl)propenoate is likely to play a significant role in the next-generation of therapeutics.
In conclusion, Methyl 3-(2-Thienyl)propenoate is a versatile compound with a wide range of biological activities and applications. From its role in anti-inflammatory and antimicrobial research to its potential in anti-cancer therapy and drug delivery systems, this compound is poised to make a significant impact in the field of pharmaceutical science. As research continues to uncover new applications and mechanisms of action, the importance of Methyl 3-(2-Thienyl)propenoate in the development of novel therapeutics is likely to grow. However, it is essential to address the toxicity and environmental concerns associated with its use to ensure its sustainable and safe application in the future.
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